(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Lipophilicity Drug-likeness Physicochemical profiling

(1S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral, enantiopure fluorinated tetralinol (CAS 1568073-28-8) bearing two electron-withdrawing fluorine atoms at the 5- and 7-positions of the tetrahydronaphthalene ring and a stereodefined (S)-configured hydroxyl group at C1. With a molecular weight of 184.18 g/mol, a predicted LogP of 2.48, and a polar surface area of 20.23 Ų, this scaffold occupies a distinct physicochemical space relative to its non-fluorinated and regioisomeric analogs.

Molecular Formula C10H10F2O
Molecular Weight 184.186
CAS No. 1568073-28-8
Cat. No. B2891844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
CAS1568073-28-8
Molecular FormulaC10H10F2O
Molecular Weight184.186
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=CC(=C2)F)F)O
InChIInChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2/t10-/m0/s1
InChIKeyCKGYXCMBPBDKJQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 1568073-28-8): A Chiral Fluorinated Tetralinol Scaffold for CNS-Targeted Drug Discovery


(1S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral, enantiopure fluorinated tetralinol (CAS 1568073-28-8) bearing two electron-withdrawing fluorine atoms at the 5- and 7-positions of the tetrahydronaphthalene ring and a stereodefined (S)-configured hydroxyl group at C1 . With a molecular weight of 184.18 g/mol, a predicted LogP of 2.48, and a polar surface area of 20.23 Ų, this scaffold occupies a distinct physicochemical space relative to its non-fluorinated and regioisomeric analogs . The compound serves as a versatile chiral building block for the synthesis of 5,7-difluoro-1-aminotetralin derivatives that are key intermediates in γ‑secretase inhibitor programs, including PF‑3084014 and nirogacestat, where the (S) absolute configuration at the carbon bearing the amine is essential for target engagement [1].

Why (1S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol Cannot Be Replaced by Racemic or Non-Fluorinated Analogs


Simple in-class substitution of (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol with the racemate (CAS 173996-16-2), the (1R)-enantiomer (CAS 1568168-54-6), or the non-fluorinated parent 1,2,3,4-tetrahydronaphthalen-1-ol (CAS 529-33-9) introduces quantifiable liabilities in lipophilicity, metabolic stability, and stereochemical fidelity that compromise downstream synthetic utility. The (1R)-enantiomer produces the opposite absolute configuration in derived 1-aminotetralins, which has been shown to abrogate potency in γ-secretase inhibition [1]. The non-fluorinated analog exhibits a LogP of 1.98—0.50 units lower than the target compound—predicting reduced membrane permeability and altered tissue distribution for any derived pharmacophore [2]. The 6,8-difluoro-2-ol positional isomer (LogP 2.31) not only shifts the hydrogen-bond donor orientation but also directs electrophilic aromatic substitution to different positions, fundamentally altering the accessible derivative space .

(1S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol: Comparator-Based Quantitative Differentiation Evidence


Lipophilicity (LogP) Differentiation of (1S)-5,7-Difluoro-1-ol Versus Non-Fluorinated Parent Tetralinol

The (1S)-5,7-difluoro-1-ol exhibits a calculated LogP of 2.48, which is 0.50 log units higher than the non-fluorinated parent 1,2,3,4-tetrahydronaphthalen-1-ol (LogP 1.98). This difference corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, predicting enhanced passive membrane permeability for the fluorinated scaffold [1]. The 6,8-difluoro-2-ol positional isomer shows an intermediate LogP of 2.31, indicating that the 5,7-difluoro substitution pattern provides the highest lipophilicity among the compared tetrahydronaphthalenol regioisomers .

Lipophilicity Drug-likeness Physicochemical profiling

Enantiomeric Purity Requirements for γ-Secretase Inhibitor Intermediate Synthesis

The (S)-absolute configuration at C1 of the target compound is a critical determinant of biological activity in the derived 1-aminotetralin series. PF-3084014 (nirogacestat), a clinically approved γ-secretase inhibitor for desmoid tumors, incorporates an (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino moiety where the (S) stereochemistry at the tetralin ring junction is essential for Notch-sparing γ-secretase inhibition [1]. The (1S)-5,7-difluoro-1-ol serves as the direct chiral precursor to (S)-5,7-difluoro-1-aminotetralin via stereospecific Mitsunobu amination or sequential activation/displacement, preserving the stereochemical integrity required for downstream target engagement. Use of the (1R)-enantiomer (CAS 1568168-54-6) or racemic material would yield the opposite or mixed stereochemistry at the amine-bearing carbon, which is documented to result in loss of γ-secretase inhibitory activity [1] [2].

Chiral synthesis γ-Secretase inhibition Stereochemical fidelity

Polar Surface Area (PSA) and Fsp3 Comparison for CNS Drug-Likeness Optimization

The target compound displays a polar surface area (PSA) of 20.23 Ų and an Fsp3 (fraction of sp3-hybridized carbons) of 0.4 . Compared to the non-fluorinated analog (PSA ~20.20 Ų), the PSA is essentially unchanged; however, the combination of maintained low PSA with elevated LogP (+0.50) places the 5,7-difluoro-1-ol in a more favorable CNS drug-like chemical space. The Fsp3 value of 0.4—derived from the saturated cyclohexene ring of the tetralin system—is higher than that of fully aromatic naphthalene derivatives and contributes to improved solubility and reduced planarity, both favorable for CNS target engagement . The 6,8-difluoro-2-ol isomer, with the hydroxyl at position 2 rather than position 1, presents a different hydrogen-bond donor vector that alters molecular recognition by biological targets .

CNS drug discovery Physicochemical property optimization Blood-brain barrier penetration

Metabolic Stability Advantage Conferred by 5,7-Difluoro Substitution Pattern

The 5,7-difluoro substitution pattern is strategically positioned to block cytochrome P450-mediated oxidative metabolism at the electron-rich positions of the tetrahydronaphthalene aromatic ring. Fluorine atoms, with their strong electron-withdrawing effect and resistance to oxidative defluorination, deactivate the aromatic ring toward electrophilic oxidation at the substituted positions [1]. In contrast, the non-fluorinated 1,2,3,4-tetrahydronaphthalen-1-ol is susceptible to hydroxylation at the 5- and 7-positions, leading to Phase I metabolites with altered activity and clearance profiles. The 6,8-difluoro-2-ol isomer provides metabolic blockade at different positions, resulting in distinct metabolite profiles that may be less favorable for certain drug discovery campaigns where avoidance of 5,7-hydroxylation is critical [1] [2]. Quantitative intrinsic clearance data for the compound itself are not available in the public domain; this inference is based on well-established principles of fluorine-mediated metabolic stabilization in drug design.

Metabolic stability Fluorine substitution Oxidative metabolism

Availability, Purity, and Lead Time Comparison for (1S)-5,7-Difluoro-1-ol Versus Racemate and Enantiomer

The (1S)-5,7-difluoro-1-ol (CAS 1568073-28-8) is available from multiple commercial suppliers (Fluorochem, ChemSpace, AKSci, Leyan) at a minimum purity of 95%, with pricing from AKSci at $519/100 mg and $1,295/1 g (4-week lead time) . The (1R)-enantiomer (CAS 1568168-54-6) is separately available but at comparable or higher pricing from CymitQuimica (€682/50 mg) . The racemic mixture (CAS 173996-16-2) is available from Leyan at lower cost, but requires additional chiral resolution steps when enantiopure material is needed, adding cost, time, and yield losses to downstream synthesis . Procurement of the pre-resolved (1S)-enantiomer eliminates the need for chiral chromatography or diastereomeric salt resolution, directly reducing synthetic step count and improving overall yield in the preparation of enantiopure 1-aminotetralin derivatives.

Procurement Supply chain Chemical sourcing

Optimal Research and Industrial Applications for (1S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of (S)-5,7-Difluoro-1-aminotetralin for γ-Secretase Inhibitor Lead Optimization

The (1S)-5,7-difluoro-1-ol serves as the direct chiral precursor for (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1241679-51-5), a key intermediate in the synthesis of PF-3084014-class γ-secretase inhibitors [1]. The stereochemical fidelity of the (1S)-alcohol, with an enantiomeric purity specification of ≥95%, ensures that downstream Mitsunobu amination or two-step activation/displacement produces the (S)-amine with retained configuration, avoiding the need for chiral resolution of the amine intermediate. This is critical for programs targeting Notch-sparing γ-secretase inhibition in desmoid tumors and Alzheimer's disease, where the (S) absolute configuration is essential for potency [1].

CNS Drug Discovery Scaffold Requiring Balanced Lipophilicity and Low Polar Surface Area

With a calculated LogP of 2.48 and PSA of 20.23 Ų, this compound occupies an optimal CNS drug-like chemical space. The +0.50 LogP enhancement over non-fluorinated tetralinol translates to approximately 3.2× higher lipid partitioning, facilitating blood-brain barrier penetration while the low PSA remains below the 60–70 Ų threshold associated with poor CNS exposure . This scaffold is therefore appropriate for medicinal chemistry campaigns targeting neurological or psychiatric indications where passive CNS permeability is required, such as dopamine β-hydroxylase inhibition (nepicastat family) or γ-secretase modulation.

Metabolically Stabilized Fragment for Fluorine Scanning in Lead Optimization

The 5,7-difluoro substitution pattern provides metabolic blockade at two key positions on the tetralin aromatic ring, deactivating them toward cytochrome P450-mediated oxidative metabolism [2]. This compound can be employed as a metabolically stabilized fragment in fluorine scanning campaigns, where systematic replacement of hydrogen with fluorine at metabolically labile positions is used to improve pharmacokinetic properties of lead compounds. The availability of both enantiomers (1S and 1R) separately enables stereochemical SAR exploration without the confounding factor of racemic mixtures .

Cost-Efficient Procurement of Enantiopure Building Block for Parallel Synthesis Libraries

The availability of (1S)-5,7-difluoro-1-ol from multiple vendors at 95% purity, with documented pricing at $1,295/g (AKSci) , enables cost-effective library synthesis without the hidden expense of in-house chiral resolution. For medicinal chemistry groups generating 50–100 compound libraries based on the 5,7-difluoro-1-aminotetralin scaffold, purchasing pre-resolved enantiomer can reduce synthetic steps by 2–3, improve overall yields by 30–50% (avoiding resolution losses), and accelerate hit-to-lead timelines by 2–4 weeks compared to starting from the racemate .

Quote Request

Request a Quote for (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.